molecular formula C19H24N2O2S2 B10892669 (5Z)-5-[4-(diethylamino)benzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[4-(diethylamino)benzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10892669
M. Wt: 376.5 g/mol
InChI Key: JBHXGRMFFHZGFB-ATVHPVEESA-N
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Description

5-{[4-(DIETHYLAMINO)PHENYL]METHYLENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolone core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(DIETHYLAMINO)PHENYL]METHYLENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)benzaldehyde with a thiazolone derivative under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in controlled environments to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(DIETHYLAMINO)PHENYL]METHYLENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the thiazolone ring to its corresponding thiazolidine derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

5-{[4-(DIETHYLAMINO)PHENYL]METHYLENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[4-(DIETHYLAMINO)PHENYL]METHYLENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiazolone core can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to various biological effects, including antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-(DIMETHYLAMINO)PHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(TETRAHYDRO-2-FURANYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 2-((5-(4-(DIPHENYLAMINO)PHENYL)THIOPHEN-2-YL)METHYLENE)MALONONITRILE

Uniqueness

Compared to similar compounds, 5-{[4-(DIETHYLAMINO)PHENYL]METHYLENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C19H24N2O2S2

Molecular Weight

376.5 g/mol

IUPAC Name

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H24N2O2S2/c1-3-20(4-2)15-9-7-14(8-10-15)12-17-18(22)21(19(24)25-17)13-16-6-5-11-23-16/h7-10,12,16H,3-6,11,13H2,1-2H3/b17-12-

InChI Key

JBHXGRMFFHZGFB-ATVHPVEESA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3CCCO3

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3CCCO3

Origin of Product

United States

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